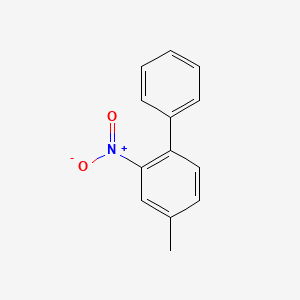

2-Nitro-4-methylbiphenyl

Description

Contextualization within Biphenyl (B1667301) Chemistry

Biphenyls, which consist of two phenyl rings linked by a single bond, form the structural backbone of a wide array of important molecules, including pharmaceuticals, agrochemicals, and liquid crystals. rsc.orgontosight.ai The specific arrangement of substituents on the biphenyl structure dramatically influences the molecule's physical and chemical properties. In the case of 2-Nitro-4-methylbiphenyl, the presence of both an electron-withdrawing nitro group and an electron-donating methyl group on the same ring system creates a unique electronic environment that is highly valuable in synthetic chemistry. evitachem.com

The synthesis of asymmetrically substituted biphenyls like this compound has historically been a focus of organic chemists. Traditional methods for creating the biphenyl linkage include the Ullmann reaction, which involves the copper-catalyzed coupling of two aryl halides. byjus.comorganic-chemistry.org More contemporary and widely used methods include transition metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. derpharmachemica.comresearchgate.net The Suzuki-Miyaura coupling, which utilizes a palladium catalyst to couple an aryl halide with an organoboron compound, is a particularly powerful tool for preparing a diverse range of biphenyl derivatives with high efficiency and functional group tolerance. derpharmachemica.comderpharmachemica.com For instance, this compound can be synthesized via the Suzuki coupling reaction of an appropriate aryl halide and arylboronic acid, a process that has been systematically studied to optimize yields. google.com Another notable synthetic route involves the decarboxylative cross-coupling of potassium 2-nitrobenzoate (B253500) with 4-bromotoluene, a method that generates the carbon nucleophile in situ. orgsyn.orgorgsyn.org

Research Significance and Scope within Organic Synthesis and Materials Science

The true value of this compound lies in its role as a versatile building block. The nitro group is a particularly useful functional group in organic synthesis as it can be readily transformed into other functionalities. For example, the reduction of the nitro group to an amine is a common and crucial step in the synthesis of more complex molecules. evitachem.com This transformation opens the door to a wide variety of further chemical modifications.

A prime example of the synthetic utility of this compound and its derivatives is in the synthesis of carbazoles. acs.orgnih.gov Carbazoles are a class of nitrogen-containing heterocyclic compounds that are important structural motifs in many natural products and synthetic materials with desirable electronic and charge-transport properties. acs.org The Cadogan reaction, which involves the reductive cyclization of 2-nitrobiphenyls using reagents like triphenylphosphine (B44618), provides a direct route to the carbazole (B46965) skeleton. derpharmachemica.comacs.orgnih.gov This method offers significant advantages, including good functional group tolerance and precise control over the placement of substituents in the final carbazole product. derpharmachemica.comderpharmachemica.com

In the realm of materials science, biphenyl derivatives are fundamental components in the design of liquid crystals and advanced polymers. smolecule.commdpi.com The rigid, rod-like structure of the biphenyl unit is conducive to the formation of liquid crystalline phases. mdpi.com The specific substituents on the biphenyl rings, such as the nitro and methyl groups in this compound, influence the material's mesomorphic properties, including its thermal stability and the temperature range of its liquid crystal phases. mdpi.commdpi.com While direct applications of this compound in materials may be less common, its derivatives are actively researched for their potential in creating novel materials with tailored optical and electronic properties. smolecule.com

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C13H11NO2 | evitachem.com |

| Molecular Weight | 213.23 g/mol | evitachem.com |

| Melting Point | 60–62 °C | evitachem.com |

| Boiling Point | 295 °C | evitachem.com |

| Density | 1.15 g/cm³ | evitachem.com |

| Appearance | Yellowish solid | evitachem.com |

| CAS Number | 39554-87-5 | chemsrc.comsigmaaldrich.com |

Structure

3D Structure

Properties

Molecular Formula |

C13H11NO2 |

|---|---|

Molecular Weight |

213.23 g/mol |

IUPAC Name |

4-methyl-2-nitro-1-phenylbenzene |

InChI |

InChI=1S/C13H11NO2/c1-10-7-8-12(13(9-10)14(15)16)11-5-3-2-4-6-11/h2-9H,1H3 |

InChI Key |

CAXAVZJOAGEUIU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CC=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 2 Nitro 4 Methylbiphenyl and Analogous Nitro Substituted Biphenyls

Electrophilic Aromatic Nitration Strategies

Electrophilic aromatic substitution (EAS) is a fundamental method for the functionalization of aromatic rings. Nitration, a classic example of EAS, involves the introduction of a nitro group (–NO₂) onto an aromatic substrate.

Regioselective Nitration of Methylbiphenyl Isomers

The nitration of methylbiphenyl isomers, such as 4-methylbiphenyl (B165694), is a key method for the synthesis of compounds like 2-nitro-4-methylbiphenyl. The position of the incoming nitro group is directed by the activating and directing effects of the substituents already present on the biphenyl (B1667301) core.

The mechanism of electrophilic aromatic nitration typically involves the generation of a potent electrophile, the nitronium ion (NO₂⁺), from a mixture of concentrated nitric acid and sulfuric acid. wikipedia.orgmasterorganicchemistry.comdocbrown.infoyoutube.com This electrophile is then attacked by the electron-rich π-system of the aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate known as a σ-complex or arenium ion. nih.gov The reaction is completed by the loss of a proton from the carbon bearing the nitro group, which restores the aromaticity of the ring. masterorganicchemistry.comnih.gov

In the case of substituted biphenyls, the regioselectivity of the nitration is determined by the electronic and steric properties of the substituents. The phenyl group is generally considered an ortho, para-directing activator due to its ability to donate electron density to the adjacent ring through resonance. stackexchange.com The methyl group is also an ortho, para-directing activator. Therefore, in 4-methylbiphenyl, nitration is expected to occur at the positions ortho and para to these activating groups.

Both steric and electronic factors play a crucial role in determining the final product distribution in the nitration of methylbiphenyls.

Electronic Effects: The methyl group in 4-methylbiphenyl is an electron-donating group, which activates the ring it is attached to towards electrophilic attack. Similarly, the second phenyl ring also acts as an activating group. The resonance stabilization of the carbocation intermediate is a key factor in determining the position of nitration. For 4-methylbiphenyl, attack at the ortho position to the methyl group (C2) leads to a carbocation intermediate that can be stabilized by resonance involving both the methyl group and the adjacent phenyl ring.

Steric Effects: Steric hindrance can influence the accessibility of different positions on the aromatic ring to the incoming electrophile. askfilo.comwikipedia.org In biphenyl systems, the two phenyl rings are not typically coplanar due to steric interactions between the ortho hydrogens. askfilo.com The presence of a methyl group at the 2-position (in 2-methylbiphenyl) further increases this steric hindrance, restricting the planarization of the carbocation intermediate and favoring nitration on the methylated ring. spu.eduspu.eduspu.edu For 4-methylbiphenyl, the steric hindrance at the positions ortho to the methyl group is less pronounced compared to 2-methylbiphenyl (B165360), but it can still influence the ortho:para product ratio.

Competitive nitration experiments are valuable for assessing the relative reactivity of different aromatic compounds towards nitration. stmarys-ca.eduresearchgate.net Studies have been conducted to compare the nitration rates of methylbiphenyl isomers with other aromatic compounds like biphenyl and toluene (B28343).

One study investigating the competitive nitration of 2-methylbiphenyl, biphenyl, and toluene found that biphenyl nitrates approximately 1.87 times faster than toluene. spu.edu Preliminary findings from the same study indicated that nitration favors the methylated phenyl ring of 2-methylbiphenyl, highlighting the influence of the methyl group's steric hindrance on the reaction pathway. spu.eduspu.edu Another competitive nitration study showed that biphenyl nitrates 2.1 times faster than toluene. spu.edu These studies help to quantify the activating and directing effects of different substituents under specific reaction conditions.

Table 1: Relative Nitration Rates of Selected Aromatic Compounds

| Reactant 1 | Reactant 2 | Relative Rate (k₁/k₂) | Reference |

|---|---|---|---|

| Biphenyl | Toluene | 1.87 ± 0.61 | spu.edu |

| Biphenyl | Toluene | 2.1 | spu.edu |

Nitration of Biphenyl Scaffolds (General Principles)

The nitration of the parent biphenyl molecule provides a foundational understanding of the principles governing the nitration of its derivatives. The phenyl substituent activates the adjacent ring towards electrophilic attack and directs incoming electrophiles to the ortho and para positions. stackexchange.com

The ortho:para ratio in the nitration of biphenyl can be influenced by the reaction conditions. rushim.rursc.org For instance, nitration with preformed nitronium ions tends to result in what are considered "normal" ortho:para ratios. rsc.org However, when the nitrating agent is a species of the type NO₂X, enhanced ortho substitution can be observed. This is attributed to a proposed mechanism involving a π-complex where the unsubstituted ring participates in the displacement of X. rsc.org The resulting π-complex then rearranges to the more accessible σ-complex at the ortho position of the other ring. rsc.org

Table 2: Isomer Distribution in the Mononitration of Biphenyl

| Isomer | Percentage |

|---|---|

| 2-Nitrobiphenyl | ~60-70% |

| 4-Nitrobiphenyl | ~30-40% |

Note: The exact ratio can vary depending on the specific reaction conditions.

Transition-Metal-Catalyzed Cross-Coupling Reactions for Biaryl Construction

An alternative and highly versatile approach to the synthesis of nitro-substituted biphenyls involves the construction of the biaryl bond through transition-metal-catalyzed cross-coupling reactions. These methods offer excellent control over regioselectivity, as the nitro group can be incorporated into one of the coupling partners prior to the biaryl bond formation.

The Suzuki-Miyaura cross-coupling reaction is a prominent example, typically involving the coupling of an aryl halide or triflate with an arylboronic acid in the presence of a palladium catalyst and a base. researchgate.net This methodology has been successfully applied to the synthesis of 2-nitrobiphenyls and 2,2'-dinitrobiphenyls. researchgate.net Mechanistic studies have revealed that challenges can arise during the transmetalation step if the phenylboronic acid is substituted with a nitro group in the 2-position. researchgate.net

Recent advancements have also explored the use of nitroarenes themselves as coupling partners in denitrative cross-coupling reactions, where the nitro group acts as a leaving group. acs.orgresearchgate.net Various transition metals, including rhodium and palladium, have been shown to catalyze these transformations, allowing for the formation of C-C, C-O, C-S, and C-N bonds. researchgate.netrhhz.net For instance, palladium-catalyzed Suzuki-Miyaura coupling of nitroarenes with arylboronic acids has been achieved. rhhz.net

These cross-coupling strategies provide a powerful synthetic toolbox for the regioselective synthesis of complex nitro-substituted biphenyls that may be difficult to access through direct nitration methods.

Suzuki–Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in the synthesis of biaryl compounds, including this compound. This reaction typically involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid in the presence of a base.

Palladium-Catalyzed Systems for Nitrobiphenyl Synthesis

The efficacy of the Suzuki-Miyaura coupling for producing nitrobiphenyls is highly dependent on the palladium catalyst system, which includes the palladium precursor and the associated ligands. Research has demonstrated that the choice of ligand is critical for the successful synthesis of biaryls via the coupling of nitroarenes. organic-chemistry.org For instance, phosphine-based ligands such as SPhos and RuPhos have been found to be effective in some cases, while certain carbene ligands proved to be ineffective, yielding around only 5% of the desired product. mdpi.com

A study on the synthesis of 2-nitrobiphenyls utilized readily available and inexpensive Pd(PPh₃)₄ as the catalyst. researchgate.net Another approach for the denitrative Suzuki coupling of nitroarenes employed sterically hindered N-heterocyclic carbene (NHC) ligands, which demonstrated strong donating ability and suitable steric hindrance to facilitate the oxidative addition of Ar–NO₂ bonds. rsc.org The catalytic cycle for the Suzuki-Miyaura coupling of nitroarenes is initiated by the cleavage of the aryl-nitro bond by palladium, an unprecedented elemental reaction. organic-chemistry.org

| Catalyst System | Reactants | Conditions | Yield | Reference |

| Pd(acac)₂ / BrettPhos | Nitroarenes and Arylboronic acids | 18-crown-6, K₃PO₄·nH₂O, 1,4-dioxane, 130°C | 41-84% | organic-chemistry.orgmdpi.com |

| Pd(PPh₃)₄ | 1-chloro-2-nitrobenzene and Phenylboronic acid | Na₂CO₃, MeOH/H₂O (4:1), Microwave | Good | researchgate.net |

| Pd(OAc)₂ / NHC Ligand | Nitroarenes and Boronic acids | Not specified | Good to Excellent | rsc.org |

Reactant Scope and Functional Group Tolerance in Aryl Halide and Boronic Acid Couplings

The Suzuki-Miyaura reaction is renowned for its broad substrate scope and high functional group tolerance. nih.gov This versatility extends to the synthesis of nitro-substituted biphenyls. The reaction is compatible with a wide range of functional groups on both the aryl halide and the boronic acid, a significant advantage over other coupling methods. ues.rs.ba

Electron-donating groups on the arylboronic acid and electron-withdrawing groups on the aryl halide generally lead to higher yields. nih.gov The reaction tolerates various functional groups such as chloro, nitro, cyano, and trifluoromethyl. beilstein-journals.orgnih.gov For instance, the synthesis of various biaryl analogs containing halogens, nitro, and methoxy (B1213986) substituents has been successfully achieved using Suzuki-Miyaura cross-coupling. nih.gov However, obstacles can arise during the transmetalation step if the phenylboronic acid is substituted with a nitro group in the 2-position. researchgate.net

The relative reactivity of aryl halides in the oxidative addition step, often the rate-determining step, follows the order: I > OTf > Br >> Cl. mdpi.com Despite the lower reactivity of aryl chlorides, methods have been developed to facilitate their use in Suzuki-Miyaura couplings for the synthesis of congested 2-nitro-1,1'-biphenyl intermediates. researchgate.net

| Aryl Halide Substituent | Boronic Acid Substituent | Functional Group Tolerance | Reference |

| Electron-withdrawing | Electron-donating | High | nih.gov |

| Chloro, Nitro, Cyano | Methoxy, Fluoro | Good | beilstein-journals.orgnih.gov |

| Trifluoromethyl | nih.gov |

Heterogeneous Catalysis and Reusability Studies in Suzuki–Miyaura Reactions

In recent years, significant efforts have been directed towards the development of heterogeneous palladium catalysts for Suzuki-Miyaura reactions to address issues of catalyst cost, separation, and recycling. researchgate.net These catalysts typically involve immobilizing palladium on a solid support.

One approach involves a magnetically recyclable heterogeneous palladium catalyst, Fe₃O₄@FSM@Pd, which has been shown to be highly efficient and reusable for the Suzuki–Miyaura cross-coupling reaction. rsc.org This catalyst can be reused at least five times without a significant loss of activity. rsc.org Another example is a novel silica-supported palladium catalyst that demonstrated excellent recyclability and stability, with no change in catalyst structure observed even after the seventh use. researchgate.net

Metal-organic frameworks (MOFs) have also been utilized as platforms to stabilize molecular catalysts. A recyclable and highly active nickel catalyst immobilized on a MOF for Suzuki-Miyaura coupling was shown to be reusable for at least seven cycles without a decrease in the yield of the coupled product. nih.gov These heterogeneous systems offer a more sustainable and economically viable route for the synthesis of nitrobiphenyls.

| Catalyst | Support | Reusability | Key Features | Reference |

| Pd@FSM | Mesoporous Silica | At least 5 cycles | High palladium loading, works in pure water under air | rsc.org |

| Fe₃O₄@FSM@Pd | Magnetic Nanoparticle | At least 5 cycles | Magnetically recyclable, stable | rsc.org |

| Pd on Silica | Silica | At least 7 cycles | Rapid reactions, 100% conversion of aryl bromides | researchgate.net |

| Nickel Catalyst | Metal-Organic Framework | At least 7 cycles | Operates under mild conditions, truly heterogeneous | nih.gov |

Decarboxylative Cross-Coupling Methodologies

Decarboxylative cross-coupling has emerged as a powerful alternative for the formation of C-C bonds, utilizing readily available carboxylic acids as coupling partners and releasing CO₂ as the only byproduct. wikipedia.org

Copper/Palladium Co-Catalysis for 2-Nitrobenzoic Acid Derivatives

A notable advancement in this area is the use of a bimetallic palladium-copper catalytic system for the decarboxylative cross-coupling of 2-nitrobenzoic acid derivatives. researchgate.net This synergistic catalysis has proven effective for several cross-coupling reactions. researchgate.net The mechanism typically involves two overlapping cycles where the copper catalyst facilitates the decarboxylation of the benzoic acid to form an aryl copper intermediate, which then undergoes transmetalation with a palladium(II) aryl complex formed from the oxidative addition of an aryl halide to the palladium catalyst. wikipedia.org

One study demonstrated that a [PdCl₂/Cu(OH)₂] catalytic system could effectively catalyze the heterocoupling between 2-nitrobenzoic acid and 2,6-dimethoxybenzoic acid, yielding the corresponding biaryl. researchgate.net A copper-catalyzed oxidative decarboxylative coupling of benzoxazoles with 2-nitrobenzoic acids has also been developed, favoring electron-rich benzoxazoles and electron-deficient benzoic acids. rsc.org

Procedural Optimizations for Scalable Synthesis

For decarboxylative cross-coupling reactions to be industrially viable, procedural optimizations for scalable synthesis are crucial. Research has focused on optimizing catalyst sources and loadings, as well as the choice of base, to maximize yields. researchgate.net For example, further optimizations of the [PdCl₂/Cu(OH)₂] system for the coupling of 2-nitrobenzoic acid allowed for the isolation of the biaryl in a 70% yield. researchgate.net

The development of methods that avoid pre-generated organometallic reagents and tolerate a wide range of functional groups is a significant step towards scalable synthesis. researchgate.net While significant amounts of symmetrical biaryl by-products can sometimes be observed, careful optimization of reaction conditions can improve the selectivity for the desired cross-coupled product. nih.gov The scalability of these reactions is a key area of ongoing research to make them more applicable to large-scale industrial production.

Kumada Cross-Coupling for Biaryl Synthesis

The Kumada cross-coupling, reported independently by the groups of Makoto Kumada and Robert Corriu in 1972, was one of the first transition metal-catalyzed methods for forming carbon-carbon bonds. organic-chemistry.orgwikipedia.org This reaction typically involves the coupling of a Grignard reagent (organomagnesium halide) with an organic halide, catalyzed by nickel or palladium complexes. wikipedia.orgchem-station.com It is recognized as a powerful and economical method for generating unsymmetrical biaryls. organic-chemistry.org

The catalytic cycle for the Kumada coupling is analogous to other palladium-catalyzed cross-coupling reactions and involves three key steps: wikipedia.orgchem-station.comjk-sci.com

Oxidative Addition : The active Pd(0) or Ni(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming an organometal(II) complex. wikipedia.orgchem-station.com

Transmetalation : The organometallic complex reacts with the Grignard reagent, transferring the organic group from magnesium to the palladium or nickel center. wikipedia.org

Reductive Elimination : The two organic groups on the metal center couple and are eliminated, forming the biaryl product and regenerating the active M(0) catalyst. chem-station.com

While highly effective for many substrates, the Kumada coupling's application for synthesizing nitro-substituted biphenyls is limited. The primary challenge is the high reactivity of the Grignard reagent, which is a strong base and nucleophile. This can lead to incompatibility with sensitive functional groups like the nitro group, which may undergo side reactions. jk-sci.com

Table 1: Overview of the Kumada Cross-Coupling Reaction

| Feature | Description |

| Reaction Type | Cross-Coupling |

| Coupling Partners | Grignard Reagent (R-MgX) + Organic Halide (R'-X) |

| Catalyst | Typically Nickel(II) or Palladium(II) complexes |

| Key Advantage | High reactivity and use of readily available Grignard reagents. organic-chemistry.org |

| Limitation for Nitroarenes | Grignard reagents are highly basic and can react with sensitive functional groups like nitro groups. jk-sci.com |

Other Established Biaryl Coupling Reactions

Several other cross-coupling reactions have become indispensable tools for biaryl synthesis, each with distinct advantages and limitations regarding substrates like nitroarenes.

Ullmann Reaction : The classic Ullmann reaction, first reported in 1901, involves the copper-mediated coupling of two aryl halide molecules to form a symmetrical biaryl. wikipedia.orgbyjus.com The reaction traditionally requires harsh conditions, including high temperatures and stoichiometric amounts of copper metal or a copper-bronze alloy. wikipedia.orgbyjus.com It is particularly effective for aryl halides that are electron-deficient, making it well-suited for substrates like ortho-chloronitrobenzene, which can be dimerized to form 2,2'-dinitrobiphenyl. wikipedia.orgnih.gov Modern advancements have introduced solvent-free methods, such as using a high-speed ball milling technique with a copper vial, which can produce quantitative yields of dinitrobiphenyls more cleanly and rapidly. nih.govscholarsjournal.net The mechanism is thought to involve the formation of an organocopper intermediate. wikipedia.org

Wurtz–Fittig Reaction : The Wurtz-Fittig reaction is the formation of substituted aromatic compounds by reacting an aryl halide with an alkyl halide and sodium metal. wikipedia.orggeeksforgeeks.org It is an extension of the Wurtz reaction (coupling of two alkyl halides) and the Fittig reaction (coupling of two aryl halides). geeksforgeeks.orgck12.org While the Fittig variant can produce biphenyls, the Wurtz-Fittig reaction is primarily used for the alkylation of aryl halides and is often plagued by side reactions that lead to mixtures of products, limiting its synthetic utility for creating specific, unsymmetrical biaryls. wikipedia.orggeeksforgeeks.org

Stille Coupling : The Stille reaction is a versatile and widely used palladium-catalyzed cross-coupling of an organotin compound (organostannane) with an organic halide or pseudohalide (like a triflate). organic-chemistry.orgwikipedia.org A key advantage of the Stille coupling is the stability of organostannanes to air and moisture and their tolerance of a wide variety of functional groups, which makes this method highly suitable for complex syntheses. wikipedia.orgnih.gov This functional group compatibility allows for the successful synthesis of nitro-substituted biaryls, such as the preparation of 4-methoxy-4'-nitrobiphenyl. nih.gov The catalytic cycle follows the standard oxidative addition, transmetalation, and reductive elimination sequence. rsc.orglibretexts.org

Negishi Coupling : The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgyoutube.com This reaction is known for its high reactivity and ability to form C-C bonds between various types of carbon atoms (sp³, sp², and sp). wikipedia.org While powerful, its application to nitro-substituted aryl halides can be challenging. In some cases, lower yields are observed due to a competing reduction of the nitro group catalyzed by zinc. rsc.org However, protocols have been developed to mitigate this, for instance, by removing excess zinc before the coupling step, which significantly improves yields for compounds like 1-iodo-4-nitrobenzene. rsc.org

Hiyama Coupling : The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organosilane and an organic halide. It serves as another valuable method for C-C bond formation, often requiring activation of the silicon reagent with a fluoride (B91410) source. Like other palladium-catalyzed methods, it has been used in the synthesis of complex molecules, offering an alternative to reactions that use tin or zinc organometallics.

Table 2: Comparison of Established Biaryl Coupling Reactions

| Reaction | Catalyst | Coupling Partners | Suitability for Nitro-Substituted Biphenyls |

| Ullmann | Copper | Two Aryl Halides | Good, especially for electron-deficient nitroaryl halides. wikipedia.orgnih.gov |

| Wurtz-Fittig | Sodium Metal | Aryl Halide + Alkyl Halide | Poor for specific biaryls; prone to side reactions and product mixtures. wikipedia.org |

| Stille | Palladium | Organostannane + Aryl Halide | Excellent; high functional group tolerance. nih.gov |

| Negishi | Palladium or Nickel | Organozinc + Aryl Halide | Good, but can be complicated by the reduction of the nitro group. rsc.org |

| Hiyama | Palladium | Organosilane + Aryl Halide | Moderate to Good; offers an alternative to other organometallic reagents. |

Denitrative Cross-Coupling Approaches

A more recent and innovative strategy for functionalizing nitroarenes involves using the nitro group itself as a leaving group. This "denitrative coupling" avoids the traditional multi-step process of converting a nitroarene to a haloarene for subsequent coupling reactions. acs.orgnih.gov

Transition metals, particularly palladium, have been shown to catalyze the cleavage of the strong C–NO₂ bond, enabling the direct use of nitroarenes as electrophiles in cross-coupling reactions. acs.orgnsmsi.ir This transformation represents a significant advance in synthetic efficiency. nih.gov Research has demonstrated that palladium catalysts, when paired with highly electron-donating and sterically bulky phosphine (B1218219) ligands such as BrettPhos, are effective in activating the C–NO₂ bond for Suzuki-Miyaura coupling. nih.govrsc.org This catalytic system has been successfully applied to various bond-forming reactions, including amination (Buchwald-Hartwig), etherification, and Sonogashira coupling, directly from the corresponding nitroarene. acs.orgnih.gov

The mechanism of palladium-catalyzed denitrative coupling is believed to proceed through a catalytic cycle similar to that of traditional cross-coupling reactions involving aryl halides. The key and unprecedented step is the oxidative addition of the C–NO₂ bond of the nitroarene to a low-valent metal center, typically a Pd(0) species. acs.orgnih.gov

The proposed pathway is as follows:

Oxidative Addition : The electron-rich Pd(0) catalyst, stabilized by its ligands, inserts into the aryl–NO₂ bond to form an aryl–Pd(II)–NO₂ intermediate. acs.org

Transmetalation : This intermediate then reacts with the nucleophilic coupling partner (e.g., an organoboron reagent in Suzuki coupling), which displaces the nitrite (B80452) ligand to form a new aryl–Pd(II)–R species. acs.org

Reductive Elimination : The final step is the reductive elimination of the two organic groups, which forms the desired biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. acs.org

This direct activation of the C–NO₂ bond provides a more atom-economical and streamlined route to functionalized arenes from readily available nitroaromatic starting materials. nih.gov

Oxidative Dimerization Approaches for Biphenyl Skeletons

Oxidative dimerization, also known as oxidative coupling, is a method for forming a biphenyl skeleton directly from an aromatic compound through the formation of a C-C bond between two C-H bonds. This approach avoids the need for pre-functionalized starting materials like halides or organometallics.

The reaction typically involves an oxidant and often a metal catalyst. For example, a catalytic system using palladium acetate (B1210297) (Pd(OAc)₂) in the presence of an oxidant like air or pure oxygen has been shown to achieve the oxidative dimerization of benzene (B151609) to yield biphenyl. researchgate.net In some systems, promoters are added to increase the conversion and selectivity for the biphenyl product. researchgate.net While conceptually straightforward, controlling the regioselectivity of the coupling can be a significant challenge, especially with substituted benzenes, as multiple C-H bonds are available for activation. This can lead to the formation of a mixture of isomeric products. researchgate.netnih.gov

Computational and Theoretical Studies on 2 Nitro 4 Methylbiphenyl and Analogues

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is an indispensable tool for investigating the detailed mechanisms of chemical reactions ibs.re.krrsc.orgdigitellinc.com. By mapping the potential energy surface (PES) of a reaction, chemists can identify stable intermediates and, crucially, the high-energy transition states that connect them.

For a compound like 2-Nitro-4-methylbiphenyl, a key reaction of interest is the reduction of the nitro group, a process central to its metabolism and potential toxicity mdpi.comscielo.br. Computational studies can model this multi-step process, which typically proceeds via nitroso and hydroxylamine (B1172632) intermediates to the final amine product mdpi.com.

The process involves:

Locating Stationary Points: DFT calculations are used to optimize the geometries of reactants, intermediates, products, and transition states on the PES.

Characterizing Transition States: A transition state is a first-order saddle point on the PES. Its existence is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Modeling Solvent Effects: Since many reactions occur in solution, the influence of the solvent is often included using implicit solvation models (like the Polarizable Continuum Model, PCM) or by explicitly adding solvent molecules to the calculation.

By comparing the energy profiles of different possible pathways, computational models can determine the most likely reaction mechanism, providing insights that are often difficult or impossible to obtain through experimental means alone researchgate.net.

Transition State Characterization and Reaction Energy Profiles

Computational studies, primarily employing Density Functional Theory (DFT), have become instrumental in mapping the reaction energy profiles for the formation of nitroaromatic compounds. While specific studies focusing solely on this compound are not extensively documented in publicly available literature, the principles can be understood from studies on analogous systems, such as the nitration of toluene (B28343) and biphenyl (B1667301).

The electrophilic nitration of an aromatic ring, the most common route to synthesizing compounds like this compound, proceeds through a series of steps that can be computationally modeled. The reaction typically involves the formation of a nitronium ion (NO₂⁺) from nitric and sulfuric acids, followed by the attack of the aromatic ring on this electrophile. This leads to the formation of a high-energy intermediate known as the Wheland intermediate or arenium ion, which is a key transition state.

Computational models can calculate the geometries and energies of these transition states. For example, in the nitration of toluene, a close analog to the 4-methylbiphenyl (B165694) system, DFT calculations have successfully located and characterized the transition states for ortho, meta, and para attack. These calculations reveal the activation energy barriers for the formation of each isomer, providing a quantitative understanding of the reaction's kinetics.

Table 1: Hypothetical Transition State Analysis for the Nitration of 4-methylbiphenyl

| Parameter | Description |

| Reactants | 4-methylbiphenyl + NO₂⁺ |

| Transition State | Wheland intermediate (σ-complex) with NO₂ at the 2-position |

| Product | This compound |

Note: This table is illustrative and not based on specific reported experimental or computational data for this compound.

Understanding Regioselectivity and Stereoselectivity

One of the central questions in the synthesis of substituted aromatic compounds is regioselectivity—why one constitutional isomer is formed in preference to others. In the case of this compound, this pertains to why the nitro group adds to the 2-position of the 4-methylbiphenyl ring.

Computational studies can provide profound insights into the factors governing regioselectivity. By calculating the activation energies for the formation of all possible isomers (e.g., 2-nitro, 3-nitro), researchers can predict the most likely product. The isomer with the lowest activation energy barrier will be the kinetically favored product.

For 4-methylbiphenyl, the directing effects of both the methyl group and the phenyl group must be considered. The methyl group is an activating, ortho-, para-director, while the phenyl group is also generally considered to be ortho-, para-directing. Computational analysis of the stability of the intermediate Wheland complexes for nitration at different positions on both rings can explain the observed product distribution. The relative energies of these intermediates are influenced by the electronic effects (inductive and resonance) of the substituents.

Experimental studies on the nitration of 2-methylbiphenyl (B165360) have shown that the steric influence of the methyl group can play a significant role in directing the incoming nitro group, suggesting that a non-planar geometry of the carbocation intermediate may be favored. spu.edu Similar computational investigations for 4-methylbiphenyl would be crucial to fully understand the interplay of electronic and steric factors.

Stereoselectivity is less of a concern in the direct nitration of 4-methylbiphenyl as the product is achiral. However, in reactions involving more complex analogs or subsequent transformations, computational methods can be used to predict the stereochemical outcome by analyzing the transition states leading to different stereoisomers.

Investigation of Radical Mechanisms

While electrophilic aromatic substitution is the primary mechanism for nitration, radical mechanisms can also play a role in the chemistry of nitroaromatic compounds. qu.edu.qa Nitro radical-anions can be formed through single-electron transfer processes. qu.edu.qa The reactivity and fate of these radical species can be investigated using computational methods.

These studies can model the electronic structure of the radical anions and their subsequent reaction pathways. For instance, computational chemistry can be used to calculate the electron affinity of this compound, which is a key parameter in understanding its propensity to form a radical anion. The spin density distribution in the radical anion, which can also be calculated, indicates the most likely sites for subsequent reactions.

Studies on Excited State Properties and Photoreactivity of Nitroaromatic Systems

The presence of the nitro group significantly influences the electronic properties of aromatic compounds, making them photoactive. Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool for investigating the excited state properties and photoreactivity of molecules like this compound. researchgate.netrsc.org

TD-DFT calculations can predict the electronic absorption spectrum of a molecule by calculating the energies of vertical excitations from the ground state to various excited states. chemrxiv.org This information is crucial for understanding how the molecule interacts with light. For a molecule like this compound, the calculations would reveal the nature of the electronic transitions, for instance, whether they are localized on the nitro group, the biphenyl system, or involve charge transfer between these moieties.

Furthermore, computational studies can explore the potential energy surfaces of the excited states to understand the molecule's behavior after absorbing light. This can include identifying pathways for photodecomposition, isomerization, or other photochemical reactions. For example, studies on other nitroaromatic compounds have computationally investigated pathways for the cleavage of the C-NO₂ bond upon photoexcitation.

Table 2: Hypothetical Calculated Electronic Transitions for this compound

| Transition | Excitation Energy (eV) | Oscillator Strength | Major Contribution |

| S₀ → S₁ | HOMO → LUMO | ||

| S₀ → S₂ | HOMO-1 → LUMO |

Note: This table is illustrative and represents the type of data that would be generated from a TD-DFT calculation. Specific values for this compound are not available in the cited literature.

Advanced Analytical Methodologies for Characterization and Process Monitoring

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for elucidating the structural features of 2-Nitro-4-methylbiphenyl by probing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In the proton NMR spectrum of this compound, distinct signals are expected for the aromatic protons and the methyl group protons. The aromatic protons will appear in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic rings and the electron-withdrawing nitro group. The exact chemical shifts and coupling patterns (doublets, triplets, etc.) will depend on the substitution pattern and the dihedral angle between the two phenyl rings. The three protons of the methyl group are expected to produce a singlet peak in the upfield region, generally around 2.4 ppm. For the related isomer, 2-methyl-4'-nitro-biphenyl, the methyl protons appear as a singlet at 2.37 ppm rsc.org.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. Aromatic carbons typically resonate in the range of 110-160 ppm. The carbon atom attached to the nitro group is expected to be significantly deshielded and appear at a higher chemical shift. Conversely, the carbon atoms of the methyl-substituted ring will have shifts influenced by the electron-donating nature of the methyl group. The methyl carbon itself will give a signal in the aliphatic region, typically around 20-25 ppm. For instance, in 2-methyl-4'-nitro-biphenyl, the methyl carbon signal is observed at 21.3 ppm rsc.org. Due to the presence of 13 unique carbon environments in this compound, 13 distinct signals are expected in a decoupled spectrum hw.ac.uk.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Methyl Protons (-CH₃) | ~2.4 (singlet) | ~21 |

| Aromatic Protons (Ar-H) | 7.0 - 8.5 (multiplets) | 120 - 150 |

| Nitro-substituted Carbon (C-NO₂) | - | >145 |

| Methyl-substituted Carbon (C-CH₃) | - | ~138 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its structural components.

Key expected vibrational modes include:

N-O Stretching: The nitro group exhibits two strong and characteristic stretching vibrations. The asymmetric stretch typically appears in the 1550-1475 cm⁻¹ region, while the symmetric stretch is found between 1360-1290 cm⁻¹ for aromatic nitro compounds.

Aromatic C-H Stretching: These vibrations are generally observed as a group of weak to medium bands above 3000 cm⁻¹.

Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds within the aromatic rings gives rise to several bands of variable intensity in the 1600-1450 cm⁻¹ region.

C-H Bending: Out-of-plane bending vibrations for the aromatic C-H bonds appear in the 900-690 cm⁻¹ region, and their positions can provide information about the substitution pattern of the aromatic rings.

Methyl C-H Stretching and Bending: Asymmetric and symmetric stretching of the C-H bonds in the methyl group are expected around 2960 cm⁻¹ and 2870 cm⁻¹, respectively. Bending vibrations occur near 1450 cm⁻¹ and 1375 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitro (Ar-NO₂) | Asymmetric Stretch | 1550 - 1475 | Strong |

| Nitro (Ar-NO₂) | Symmetric Stretch | 1360 - 1290 | Strong |

| Aromatic | C-H Stretch | >3000 | Weak to Medium |

| Aromatic | C=C Stretch | 1600 - 1450 | Variable |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by absorption bands arising from π → π* transitions within the conjugated biphenyl (B1667301) system. The presence of the nitro group (a chromophore) and the methyl group (an auxochrome) influences the position and intensity of these absorption maxima (λ_max). The extended conjugation of the biphenyl system, coupled with the electron-withdrawing nitro group, is expected to shift the absorption to longer wavelengths (a bathochromic shift) compared to benzene (B151609) or toluene (B28343). The spectrum of related nitroaromatic compounds often shows strong absorption in the 250-400 nm range researchgate.netutoronto.camsu.edu.

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, and for deducing its structure by analyzing its fragmentation pattern. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of components in a mixture.

For this compound (C₁₃H₁₁NO₂), the molecular weight is 213.23 g/mol . In Electron Ionization Mass Spectrometry (EI-MS), the molecular ion peak (M⁺˙) is expected at an m/z of 213. The fragmentation pattern would likely involve the following characteristic losses:

Loss of NO₂: A significant peak at m/z 167 (M-46), corresponding to the loss of a nitro radical.

Loss of O: A peak at m/z 197 (M-16), representing the loss of an oxygen atom from the nitro group.

Loss of NO: A peak at m/z 183 (M-30), from the loss of nitric oxide.

Interactive Data Table: Predicted Key Fragments in the EI-Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 213 | [C₁₃H₁₁NO₂]⁺˙ (Molecular Ion) | - |

| 197 | [C₁₃H₁₁NO]⁺˙ | O |

| 183 | [C₁₃H₁₁N]⁺˙ | NO |

| 167 | [C₁₃H₁₁]⁺ | NO₂ |

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise measurements of bond lengths, bond angles, and torsion angles. A key structural parameter of interest would be the dihedral angle between the two phenyl rings. Due to the steric hindrance imposed by the ortho-nitro group, it is expected that the two rings will not be coplanar. This twist angle significantly influences the compound's electronic properties and conformation. The crystal packing would reveal intermolecular interactions, such as C-H···O hydrogen bonds or π-π stacking, which govern the solid-state architecture mdpi.com. While no specific crystal structure for this compound has been reported, studies on similar substituted nitroaromatics provide insight into the expected structural features researchgate.net.

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique that can be used for the in-situ monitoring of chemical reactions occurring on or near the surface of plasmonic nanostructures (typically gold or silver). SERS has proven to be a valuable tool for studying the reaction mechanisms of nitroaromatic compounds, such as their catalytic hydrogenation to amines nih.gov.

To monitor a reaction involving this compound, the reaction would be carried out in the presence of a SERS-active substrate. By collecting SERS spectra at different time points, it is possible to:

Track the disappearance of the reactant by monitoring the intensity of its characteristic Raman bands (e.g., the NO₂ symmetric stretch).

Detect the appearance of product-specific bands (e.g., N-H vibrations of the corresponding amine).

Identify transient reaction intermediates that may be present at low concentrations on the catalyst surface.

This approach provides valuable kinetic and mechanistic information that is often difficult to obtain using other techniques, offering a molecular-level view of the catalytic process mdpi.comresearchgate.netrsc.orgmdpi.com.

Chromatographic Separation and Quantitative Analysis

Chromatographic techniques are indispensable for the separation and quantification of this compound from reactants, solvents, and potential byproducts. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the volatility and thermal stability of the compound and the complexity of the sample matrix.

Gas Chromatography (GC) for Purity and Reaction Monitoring

Gas Chromatography is a powerful technique for analyzing volatile and thermally stable compounds like this compound. It is widely used to assess the purity of the synthesized compound and to monitor the progress of a chemical reaction over time.

In a typical GC analysis, the sample is vaporized and transported by an inert carrier gas (the mobile phase) through a column containing a stationary phase. ualberta.ca Separation is achieved based on the differential partitioning of compounds between the two phases, which is influenced by factors like boiling point and polarity. ualberta.ca Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster and are detected earlier.

For purity assessment , a sample of this compound is analyzed to detect the presence of any residual starting materials or byproducts. The resulting chromatogram displays peaks corresponding to each compound, with the area of each peak being proportional to its concentration. Purity is determined by comparing the area of the this compound peak to the total area of all peaks.

For reaction monitoring , small aliquots are taken from the reaction mixture at different time intervals and analyzed by GC. This allows chemists to track the consumption of reactants and the formation of the product, this compound, thereby optimizing reaction conditions such as temperature, pressure, and catalyst loading. A flame ionization detector (FID) is commonly used for organic compounds, where the sample is burned in a hydrogen-air flame, producing ions that generate a measurable current proportional to the amount of sample. ualberta.ca

Table 1: Illustrative GC Data for Monitoring a Synthesis Reaction

| Time (hours) | Reactant A Peak Area (%) | Reactant B Peak Area (%) | This compound Peak Area (%) |

|---|---|---|---|

| 0 | 50.0 | 49.5 | 0.5 |

| 1 | 35.2 | 34.8 | 30.0 |

| 2 | 20.1 | 19.9 | 60.0 |

| 4 | 5.3 | 5.2 | 89.5 |

| 6 | 0.8 | 0.7 | 98.5 |

This table is for illustrative purposes and does not represent actual experimental data.

High-Performance Liquid Chromatography (HPLC) for Complex Mixtures

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate, identify, and quantify components in a liquid mixture. labmanager.com It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. HPLC operates by pumping a pressurized liquid solvent (mobile phase) through a column packed with a solid adsorbent material (stationary phase). labmanager.com

When analyzing complex mixtures from a synthesis reaction, HPLC can effectively separate this compound from polar byproducts, catalysts, and non-volatile impurities. The separation mechanism is based on the different interactions of the sample components with the stationary phase. labmanager.com For a non-polar compound like this compound, a reversed-phase HPLC method is typically employed. In this setup, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water.

The components of the mixture are separated based on their relative hydrophobicity. More non-polar compounds interact more strongly with the stationary phase and thus have a longer retention time, while more polar compounds elute faster with the mobile phase. A UV-VIS detector is commonly used as it provides excellent linearity for quantitative analysis of aromatic compounds like this compound. nih.gov

Table 2: Hypothetical HPLC Separation Parameters

| Parameter | Value |

|---|---|

| Column | C18, 5 µm particle size |

| Mobile Phase | Acetonitrile/Water (70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (Hypothetical) | 8.5 minutes |

This table is for illustrative purposes and does not represent actual experimental data.

Advanced Imaging and Diffraction Techniques for Catalyst Characterization

The synthesis of biphenyl derivatives often relies on cross-coupling reactions, which are facilitated by heterogeneous catalysts. These catalysts, typically consisting of metal nanoparticles on a solid support, require thorough characterization to understand their structure-performance relationships. malvernpanalytical.com Techniques like X-ray diffraction and electron microscopy are vital for examining the physical and chemical properties of these catalysts. azooptics.commalvernpanalytical.commdpi.com

X-ray Powder Diffraction (XRD)

X-ray Powder Diffraction (XRD) is a non-destructive analytical technique used to determine the crystallographic structure, phase composition, and crystallite size of materials. mdpi.commpg.de When X-rays interact with a crystalline material, they are diffracted at specific angles determined by the material's atomic structure, according to Bragg's Law. malvernpanalytical.commalvernpanalytical.com

In catalyst characterization, XRD is used to:

Identify Crystalline Phases: Confirm the identity of the catalyst support (e.g., TiO₂, Al₂O₃) and the crystalline form of the active metal component (e.g., palladium, nickel).

Determine Crystallite Size: The broadening of diffraction peaks can be used to estimate the average size of the catalyst crystallites, which is a critical factor influencing catalytic activity.

Assess Phase Purity: Detect the presence of any unwanted crystalline impurities or changes in the catalyst structure after the reaction. malvernpanalytical.com

Table 3: Typical Information Obtained from XRD Analysis of a Catalyst

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) | Phase Identification |

|---|---|---|---|

| 25.3 | 3.52 | 100 | Anatase (TiO₂) |

| 37.8 | 2.38 | 20 | Anatase (TiO₂) |

| 40.1 | 2.25 | 35 | Palladium (Pd) |

| 48.0 | 1.89 | 30 | Anatase (TiO₂) |

This table is for illustrative purposes and does not represent actual experimental data.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)

Electron microscopy techniques are essential for visualizing the morphology and structure of catalysts at the micro- and nanoscale.

Transmission Electron Microscopy (TEM) offers even higher resolution, enabling the visualization of individual catalyst nanoparticles and even atomic lattices. researchgate.net A high-energy electron beam is transmitted through an ultra-thin sample. azooptics.com TEM can provide detailed information on:

Particle Size and Distribution: Directly measuring the size of metal nanoparticles and how they are dispersed on the support surface. azooptics.com

Morphology and Shape: Observing the specific shapes of the nanoparticles (e.g., spherical, cubic), which can influence catalytic activity.

Crystalline Structure: High-resolution TEM can reveal the crystal lattice fringes of individual nanoparticles, providing information about their crystallinity and orientation. azooptics.com

Energy Dispersive X-ray Spectroscopy (EDS)

Energy Dispersive X-ray Spectroscopy (EDS, also known as EDX) is an analytical technique used for the elemental analysis of a sample. aqnmol.or.kr It is often integrated with SEM or TEM. When the electron beam from the microscope strikes the sample, it excites atoms, causing them to emit X-rays with energies characteristic of each element present. aqnmol.or.kr

In catalyst characterization, EDS is used to:

Determine Elemental Composition: Qualitatively and quantitatively identify the elements present in the catalyst, confirming the presence of the active metal and the support material.

Elemental Mapping: Generate maps showing the spatial distribution of different elements across the catalyst surface. This is crucial for verifying that the active metal is uniformly dispersed on the support material, which is often a key factor for achieving high catalytic efficiency.

Table 4: Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Water |

| Palladium |

| Nickel |

| Titanium Dioxide (TiO₂) |

Environmental Transformation and Degradation Pathways of Nitroaromatic Biphenyls

Biotransformation Mechanisms

Biotransformation, or the enzyme-catalyzed alteration of chemical compounds by living organisms, is a primary mechanism for the degradation of nitroaromatic compounds in the environment. A diverse range of microorganisms, including bacteria and fungi, have evolved metabolic pathways to utilize these compounds as sources of carbon, nitrogen, and energy, or to detoxify them through co-metabolism.

The microbial degradation of nitroaromatic compounds can proceed through either aerobic or anaerobic pathways, each involving distinct enzymatic strategies. nih.gov The presence of the electron-withdrawing nitro group makes the aromatic ring resistant to oxidative attack, a common initial step in the degradation of many aromatic hydrocarbons. nih.gov

Aerobic Degradation:

Under aerobic conditions, microorganisms employ several strategies to initiate the breakdown of nitroaromatic compounds. nih.gov These can be broadly categorized as:

Reductive Pathways: The initial step often involves the reduction of the nitro group to nitroso, hydroxylamino, and ultimately amino groups, catalyzed by nitroreductases. nih.gov The resulting aminobiphenyl can then be further degraded.

Oxidative Pathways: Some aerobic bacteria can initiate degradation by incorporating one or two hydroxyl groups onto the aromatic ring, which is catalyzed by monooxygenase or dioxygenase enzymes. nih.gov This hydroxylation can lead to the removal of the nitro group as nitrite (B80452) and the formation of catechols, which are key intermediates in aromatic degradation pathways. researchgate.net

Anaerobic Degradation:

In the absence of oxygen, the primary mechanism for the initial transformation of nitroaromatic compounds is the reduction of the nitro group. nih.gov Anaerobic bacteria can utilize the nitro group as an electron acceptor. nih.gov This process typically leads to the formation of the corresponding amine. nih.gov Complete mineralization of nitroaromatic compounds by a single anaerobic strain is uncommon.

The general principles of microbial degradation of nitroaromatic compounds are summarized in the table below.

Table 1. General Principles of Microbial Degradation of Nitroaromatic Compounds

| Degradation Type | Key Principle | Initial Enzymatic Attack | Common Intermediates | Key Enzyme(s) |

|---|---|---|---|---|

| Aerobic | Reductive and Oxidative | Nitro group reduction or ring hydroxylation | Aminobiphenyls, Catechols | Nitroreductases, Monooxygenases, Dioxygenases |

| Anaerobic | Reductive | Nitro group reduction | Aminobiphenyls | Nitroreductases |

While direct research on 2-Nitro-4-methylbiphenyl is not available, isotope fractionation studies on related nitroaromatic compounds, such as nitrophenols, have provided valuable insights into their biodegradation pathways. Compound-specific isotope analysis (CSIA) is a powerful tool for tracking the transformation of contaminants in the environment. During biodegradation, enzymatic reactions often proceed at different rates for molecules containing heavier isotopes (e.g., ¹³C, ¹⁵N) compared to those with lighter isotopes (e.g., ¹²C, ¹⁴N). This results in a change in the isotopic composition of the remaining untransformed compound, a phenomenon known as isotope fractionation.

By measuring the changes in the stable isotope ratios of carbon (δ¹³C) and nitrogen (δ¹⁵N) of a nitroaromatic compound over time, researchers can:

Distinguish between different degradation pathways: Different enzymatic reactions (e.g., nitro reduction versus ring oxidation) exhibit characteristic isotope fractionation patterns.

Quantify the extent of biodegradation: The magnitude of isotope fractionation can be correlated with the amount of contaminant that has been degraded.

Identify the rate-limiting step: The enzymatic step that causes the largest isotope effect is often the rate-limiting step in the degradation pathway.

For example, studies on the biodegradation of nitrophenols have shown that nitroreduction is associated with a large nitrogen isotope fractionation, while ring oxidation typically results in a significant carbon isotope fractionation. This allows scientists to determine which pathway is dominant under specific environmental conditions.

The table below summarizes the application of isotope fractionation in studying the biodegradation of nitroaromatic compounds, based on research on related compounds.

Table 2. Isotope Fractionation in Nitroaromatic Biodegradation (Based on Analogous Compounds)

| Degradation Pathway | Observed Isotope Fractionation | Significance |

|---|---|---|

| Nitroreduction | Large ¹⁵N fractionation | Indicates cleavage of the C-N bond is a key step |

| Ring Oxidation | Large ¹³C fractionation | Suggests initial attack on the aromatic ring |

The identification of metabolic intermediates is crucial for elucidating the complete biodegradation pathway of a compound. While specific studies on this compound are lacking, research on analogous compounds provides a framework for predicting potential degradation products.

For instance, the aerobic degradation of 3-methyl-4-nitrophenol by Burkholderia sp. strain SJ98 was found to proceed through the formation of methyl-1,4-benzoquinone and methylhydroquinone as key intermediates before ring cleavage. nih.gov This suggests that a similar oxidative pathway for this compound could involve the formation of hydroxylated and quinone-like intermediates.

In another example, the degradation of p-nitrophenol by a Moraxella species was shown to involve the initial removal of the nitro group to form hydroquinone, which was then further metabolized. nih.gov

Based on these analogous pathways, a hypothetical degradation pathway for this compound could involve:

Nitro group reduction: to form 2-Amino-4-methylbiphenyl.

Ring hydroxylation: leading to the formation of various hydroxylated intermediates.

Ring cleavage: of the catechol-like intermediates, followed by further degradation to central metabolic products.

The table below lists potential degradation intermediates of this compound based on studies of similar compounds.

Table 3. Potential Degradation Intermediates of this compound

| Potential Intermediate | Formation Pathway | Analogous Compound Studied |

|---|---|---|

| 2-Amino-4-methylbiphenyl | Nitroreduction | General Nitroaromatics |

| Hydroxylated 2-Nitro-4-methylbiphenyls | Ring Oxidation | Nitrophenols |

| Methyl-biphenyl-catechols | Ring Dihydroxylation | Biphenyl (B1667301) |

Photochemical Degradation Processes

Photochemical degradation, or photolysis, is an abiotic process that can contribute to the transformation of nitroaromatic biphenyls in the environment, particularly in sunlit surface waters and on soil surfaces. This process involves the absorption of light energy by the molecule, which can lead to its breakdown.

The photochemistry of p-nitrobiphenyl derivatives has been investigated to understand the influence of the photoexcited nitro group. nih.gov These studies have shown that the excited nitro group can induce reactions such as decarboxylations and retro-Aldol type reactions through the biphenyl ring system. nih.gov It is believed that a charge transfer triplet state is responsible for inducing these efficient photochemical pathways. nih.gov

The rate and extent of photochemical degradation are influenced by several factors, including:

Wavelength and intensity of light: The specific wavelengths of light that a molecule absorbs determine its susceptibility to photolysis.

Presence of photosensitizers: Other molecules in the environment, such as dissolved organic matter, can absorb light and transfer the energy to the nitroaromatic compound, enhancing its degradation.

Environmental matrix: The medium in which the compound is present (e.g., water, soil) can affect the efficiency of photolysis.

While direct photolysis of this compound has not been extensively studied, research on other nitrobiphenyls suggests that photochemical reactions can be a significant transformation pathway. nih.gov

Persistence and Environmental Fate Considerations for Nitrobiphenyls

The persistence of a chemical in the environment is a measure of the time it remains in a particular environmental compartment before being transformed or degraded. Nitroaromatic compounds are generally considered to be persistent due to the recalcitrant nature of the nitro group attached to the aromatic ring. nih.govresearchgate.net

The environmental fate of nitrobiphenyls is governed by a combination of their physical-chemical properties and their susceptibility to the degradation processes discussed above. Key factors influencing their fate include:

Water solubility: Low water solubility can limit bioavailability for microbial degradation and can lead to partitioning into sediments and soils.

Vapor pressure: This determines the likelihood of the compound volatilizing into the atmosphere.

Sorption to soil and sediment: Nitrobiphenyls can bind to organic matter in soil and sediment, which can reduce their mobility and bioavailability.

Applications in Specialized Chemical Synthesis and Advanced Materials

Building Blocks for Complex Organic Molecules

The reactivity of the nitro group and the robust nature of the biphenyl (B1667301) core make 2-Nitro-4-methylbiphenyl a versatile precursor for constructing more intricate molecular architectures. Its utility is particularly notable in the pharmaceutical industry and in the field of catalysis.

Nitroaromatic compounds are common starting materials in multi-step syntheses within the pharmaceutical and agrochemical sectors. The nitro group is a key functional handle that can be readily transformed into other essential functionalities, most commonly an amino group, which then serves as a point for further molecular elaboration. Nitrobiphenyls, as a class, are frequently used as intermediates in the production of medicines, dyes, and electronic materials google.com.

A prominent application of biphenyl derivatives is in the synthesis of Angiotensin II receptor antagonists, a class of antihypertensive drugs collectively known as "sartans." A crucial intermediate for many of these drugs, including Valsartan and Irbesartan, is 4'-methylbiphenyl-2-carbonitrile, also referred to as o-tolylbenzonitrile (OTBN) asianpubs.orgnih.govklivon.comresearchgate.netgoogle.com.

While direct synthesis routes may vary, the role of a nitrobiphenyl compound like 4'-methyl-2-nitrobiphenyl (B8642523) (an isomer of the subject compound) as a precursor to OTBN can be understood through a well-established sequence of chemical transformations. This synthetic strategy highlights the importance of the nitrobiphenyl framework.

Representative Synthetic Pathway:

Biaryl Formation via Suzuki-Miyaura Coupling: The biphenyl core is typically constructed using a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is a powerful and widely used method for this purpose, involving the reaction of an aryl halide with an arylboronic acid gre.ac.uklibretexts.org. In a plausible synthesis of the OTBN precursor, 2-bromonitrobenzene could be coupled with 4-methylphenylboronic acid to yield 4'-methyl-2-nitrobiphenyl. The use of nitroarenes as electrophilic partners in Suzuki couplings is a more recent development that expands the versatility of this reaction mdpi.com.

Reduction of the Nitro Group: The nitro group of the resulting 4'-methyl-2-nitrobiphenyl is then reduced to an amino group. This transformation is a fundamental step in aromatic chemistry and can be achieved using various reagents, such as catalytic hydrogenation (e.g., with H₂ over Palladium-on-carbon), or chemical reduction using metals like iron or tin(II) chloride in acidic media nih.govwikipedia.orggoogle.com. This step yields 4'-methyl-[1,1'-biphenyl]-2-amine.

Conversion to Nitrile (Sandmeyer Reaction): The final key transformation is the conversion of the newly formed amino group into a nitrile (cyano group). This is classically accomplished through the Sandmeyer reaction. The primary aromatic amine is first treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This intermediate is then treated with a copper(I) cyanide salt, which displaces the diazonium group and introduces the cyano functionality, yielding the target molecule, 4'-methylbiphenyl-2-carbonitrile (OTBN).

From OTBN, further synthetic steps are employed to build the final complex structure of sartan drugs like Valsartan researchgate.netchemicalbook.comgoogle.comnih.gov and Irbesartan google.com. This pathway underscores the strategic importance of nitrobiphenyl compounds as key building blocks in the synthesis of life-saving pharmaceuticals.

| Step | Transformation | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Suzuki-Miyaura Coupling | 2-Bromonitrobenzene, 4-Methylphenylboronic acid, Pd catalyst, Base | 4'-Methyl-2-nitrobiphenyl |

| 2 | Nitro Group Reduction | H₂, Pd/C or Fe/HCl | 4'-Methyl-[1,1'-biphenyl]-2-amine |

| 3 | Sandmeyer Reaction | 1. NaNO₂, HCl; 2. CuCN | 4'-Methylbiphenyl-2-carbonitrile (OTBN) |

The design and synthesis of effective ligands are central to the advancement of transition-metal catalysis nih.govchiba-u.jpabcr.commit.eduresearchgate.net. Ligands modulate the steric and electronic environment of the metal center, thereby controlling the catalyst's activity, selectivity, and stability. Nitrogen-containing organic compounds are a major class of ligands used in catalysis cmu.edu.

While not extensively documented as a standalone ligand, this compound possesses structural features that are relevant to ligand design. The biphenyl scaffold provides a rigid and sterically defined backbone. The nitro group is a strong electron-withdrawing group, which can significantly influence the electronic properties of the molecule and, consequently, a coordinated metal center mdpi.comnih.govmdpi.com.

In some contexts, nitro-substituted aromatic compounds can coordinate with metal centers. For instance, studies on dinitro-biphenyl compounds have shown their ability to bind to the active sites of metalloenzymes nih.gov. The nitro group's oxygen atoms can act as Lewis basic sites, and the π-system of the aromatic rings can also participate in metal binding. The presence of the nitro group can enhance the catalytic activity of metal complexes in various transformations nih.gov. However, it is also important to note that under certain reductive conditions used in catalysis, nitroarenes can be reduced, which could limit the lifetime of a catalyst system employing such a ligand researchgate.net. The development of specialized ligands often involves the strategic placement of donor atoms (like phosphorus or nitrogen) onto a scaffold like biphenyl to create chelating effects that enhance catalyst stability and performance.

Precursors for Agrochemicals and Pharmaceutical Intermediates

Integration into Advanced Materials

The unique electronic and photophysical properties of aromatic compounds make them ideal candidates for use in advanced materials, particularly in the field of organic electronics. Biphenyl derivatives are a cornerstone in the development of such materials due to their conjugation, thermal stability, and tunable energy levels researching.cn.

Organic Light-Emitting Diodes (OLEDs): Biphenyl-containing molecules are frequently used as core components in the emissive or charge-transporting layers of OLEDs researching.cnnbinno.com. The biphenyl unit provides a rigid, conjugated system that facilitates efficient charge transport (of either holes or electrons) and can serve as the host material for phosphorescent or fluorescent emitters. The properties of the biphenyl core can be modified by attaching various functional groups. The electron-withdrawing nitro group in this compound would lower the molecule's LUMO (Lowest Unoccupied Molecular Orbital) and HOMO (Highest Occupied Molecular Orbital) energy levels. This tuning of frontier molecular orbitals is critical for matching the energy levels of adjacent layers in an OLED device to ensure efficient charge injection and transport, thereby improving device performance. A lower LUMO level could make the material suitable for use in electron-transporting layers.

Liquid Crystals: The rod-like shape of the biphenyl unit is a classic structural motif, or mesogen, for inducing liquid crystalline behavior mdpi.comajchem-a.comcolorado.edu. The introduction of substituent groups dramatically affects the material's mesomorphic properties, such as the temperature range of the liquid crystal phase and its dielectric anisotropy.

The placement of a nitro group on the 2-position of the biphenyl core introduces several key effects:

Steric Disruption: A lateral substituent (at the 2- or 2'-position) increases the width of the molecule, which can disrupt the parallel packing required for stable mesophase formation. This typically leads to a decrease in the clearing point (the temperature at which the material transitions from the liquid crystal phase to an isotropic liquid).

Dipole Moment: The nitro group possesses a strong dipole moment. Its lateral position on the biphenyl scaffold would create a significant transverse dipole. This feature is highly desirable for creating liquid crystal materials with negative dielectric anisotropy, which is a requirement for specific display technologies like vertically aligned (VA) mode displays.

| Structural Feature | Influence on Liquid Crystal Properties |

|---|---|

| Biphenyl Core | Provides rod-like shape (mesogenic) and rigidity. |

| Lateral Nitro Group | Increases molecular width (may lower clearing point) and introduces a strong transverse dipole moment (promotes negative dielectric anisotropy). |

| Terminal Methyl Group | Affects molecular length and polarizability, influencing intermolecular forces and mesophase stability. |

In the field of organic photovoltaics (OPVs), materials are designed to absorb light and efficiently separate and transport charge. The dominant design paradigm involves a blend of an electron-donating material and an electron-accepting material. The strong electron-withdrawing character of the nitro group makes this compound a potential candidate for use in photovoltaic applications researchgate.netuchile.cl.

The nitro group's ability to pull electron density makes the biphenyl system electron-deficient. This property could be exploited in several ways:

Electron Acceptor: The molecule could function as an electron-acceptor material when blended with a suitable polymer or small-molecule electron donor.

Component of Donor-Acceptor Dyes: In dye-sensitized solar cells (DSSCs) or as part of a larger donor-acceptor molecule in OPVs, the nitrobiphenyl unit could serve as the acceptor moiety. The biphenyl core would act as a conjugated bridge facilitating intramolecular charge transfer from a donor part of the molecule upon photoexcitation.

Perovskite Solar Cell Passivation: Recent research has shown that molecules with strong electron-withdrawing groups, such as nitro and cyano groups, can effectively passivate defects on the surface of perovskite crystals rsc.org. These defects are a major source of non-radiative recombination that limits the efficiency and stability of perovskite solar cells. By coordinating to undercoordinated lead ions at the perovskite surface, a molecule like this compound could potentially reduce these recombination losses, leading to enhanced device performance.

Functionalization for Tailored Research Applications

The molecular architecture of this compound serves as a versatile platform for a variety of chemical modifications. Researchers can strategically alter its functional groups—the nitro moiety, the methyl group, and the aromatic biphenyl core—to synthesize a range of derivatives with tailored properties. These functionalization pathways are crucial for developing new molecules for specialized research in materials science, medicinal chemistry, and synthetic organic chemistry. The primary routes of functionalization include reduction of the nitro group, intramolecular cyclization, oxidation of the methyl group, and electrophilic substitution on the aromatic rings.

Reduction of the Nitro Group

One of the most fundamental transformations of this compound is the reduction of its nitro group (-NO₂) to an amino group (-NH₂). This reaction is a cornerstone of synthetic chemistry as it converts the electron-withdrawing nitro group into an electron-donating amino group, significantly altering the molecule's electronic properties and reactivity. The resulting compound, 4-methyl-2-aminobiphenyl , is a key intermediate for the synthesis of dyes, pharmaceuticals, and ligands for catalysis.

A variety of methods can be employed for this reduction, with catalytic hydrogenation being one of the most common and efficient. lboro.ac.uk This process typically involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst.

Key methods for nitro group reduction include:

Catalytic Hydrogenation: Utilizes catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel. This method is known for its high efficiency and clean conversion. The reaction mechanism involves the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise reduction. lboro.ac.uk

Biocatalytic Hydrogenation: An emerging green chemistry approach uses enzymes, such as hydrogenases immobilized on a support like carbon black, to facilitate the reduction with H₂ under mild, aqueous conditions. nih.govchemrxiv.org This method offers high selectivity for the nitro group, leaving other reducible functional groups intact. chemrxiv.org During the reaction of similar nitroarenes, intermediates such as N-phenylhydroxylamine have been observed. nih.govchemrxiv.org

Chemical Reduction: Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl), or iron (Fe) powder in acetic acid are classic methods for this transformation in a laboratory setting.

The choice of method depends on the desired selectivity, scale of the reaction, and tolerance of other functional groups present in the molecule.

| Reaction | Typical Reagents & Conditions | Product | Research Application of Product |

|---|---|---|---|